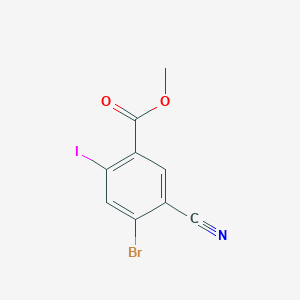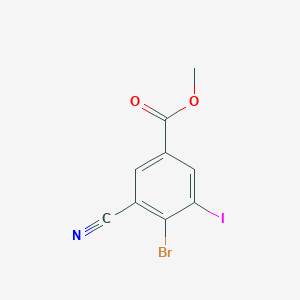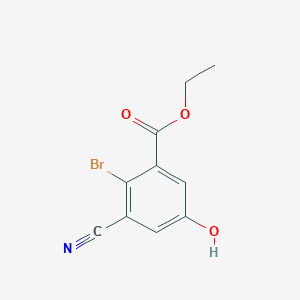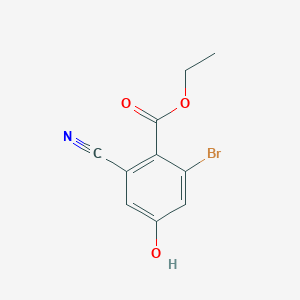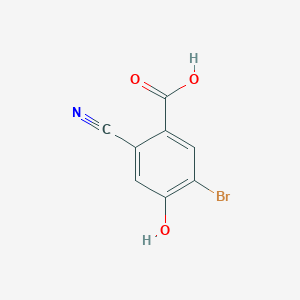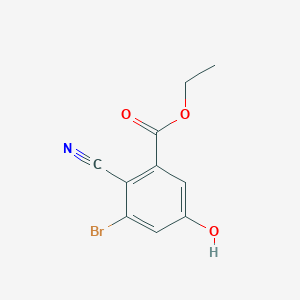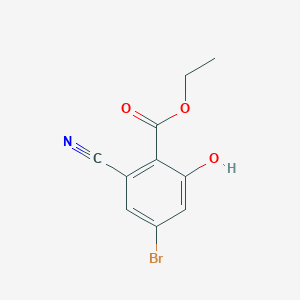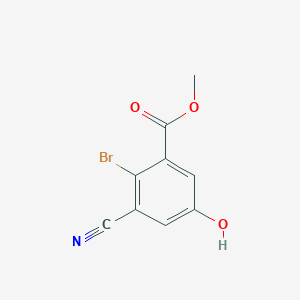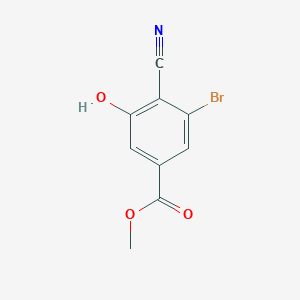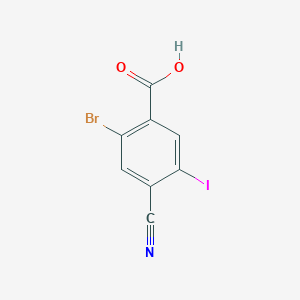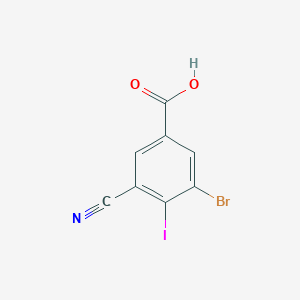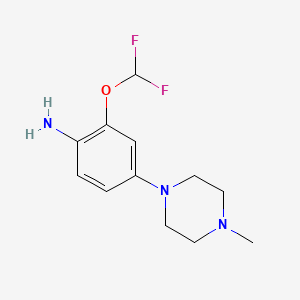
2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline
Vue d'ensemble
Description
2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline, also known as DFMP, is a fluorinated aniline derivative that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments, including those in organic synthesis, biochemistry, and pharmacology. DFMP has several advantages over other compounds due to its stability and low toxicity, making it an ideal compound for lab experiments.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
A study by Koten et al. (1998) discusses the use of ruthenium-complex catalysts for N-alkylation reactions of aromatic amines, which can be applied to the synthesis of arylpiperazines, a class of compounds to which 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline belongs. This represents a significant advancement in the synthesis of bioactive arylpiperazines, contributing to the development of novel pharmaceutical compounds (Koten, Abbenhuis, & Boersma, 1998).
Reactions with Carbonyl Compounds
Vanallan and Reynolds (1969) explored the reactions of 2,2-difluoro-4-methylnaphtho[l,2-e]-l,3,2-dioxaborin, a compound structurally related to 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline, with carbonyl compounds and aniline. Their work provides insights into the chemical behavior of similar compounds in the presence of anilines and carbonyl compounds (Vanallan & Reynolds, 1969).
Synthesis of Hypoxic-Cytotoxic Agents
Ortega et al. (2000) report on the synthesis of new 2-quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, which include compounds with piperazine and aniline moieties, demonstrating potential in developing hypoxic-cytotoxic agents. This research indicates the importance of piperazine and aniline derivatives, like 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline, in medicinal chemistry (Ortega et al., 2000).
Antimicrobial Activity
Yolal et al. (2012) investigated the synthesis of eperezolid-like molecules, including 3-fluoro-4-(4-phenylpiperazin-l-yl)aniline, and evaluated their antimicrobial activities. This research underscores the potential application of 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline and related compounds in the development of new antimicrobial agents (Yolal et al., 2012).
Optimization for Inhibitors
Boschelli et al. (2001) optimized aniline derivatives for their potency as inhibitors of Src kinase activity. Their research provides a basis for using aniline derivatives, similar to 2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline, in the design of potent kinase inhibitors (Boschelli et al., 2001).
Propriétés
IUPAC Name |
2-(difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3O/c1-16-4-6-17(7-5-16)9-2-3-10(15)11(8-9)18-12(13)14/h2-3,8,12H,4-7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAXUMBCKMZXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-4-(4-methylpiperazin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



